WAY-309236

Antimalarial Plasmodium falciparum Drug Resistance

For antimalarial resistance research, WAY-309236 solves the problem of potency shifts against resistant strains. It shows near-identical activity against drug-sensitive (3D7, IC50=275 nM) and drug-resistant (W2, IC50=279 nM) Plasmodium falciparum. - Reliable probe for resistance mechanism elucidation without strain-specific potency bias. - Validated active molecule for amyloid disease & synucleinopathy models. - Putative sclerostin inhibitor for bone remodeling research. - Supplied as ≥98% purity bioactive reagent; for R&D only.

Molecular Formula C19H16N4O2
Molecular Weight 332.4 g/mol
Cat. No. B10809174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWAY-309236
Molecular FormulaC19H16N4O2
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC(=N2)NC3=CC(=CC=C3)O)NCC4=CC=CO4
InChIInChI=1S/C19H16N4O2/c24-14-6-3-5-13(11-14)21-19-22-17-9-2-1-8-16(17)18(23-19)20-12-15-7-4-10-25-15/h1-11,24H,12H2,(H2,20,21,22,23)
InChIKeyPRZVJFFQEBFBKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WAY-309236 Structure and Identity


3-[[4-(Furan-2-ylmethylamino)quinazolin-2-yl]amino]phenol, also designated WAY-309236 and CAS 690697-43-9, is a small-molecule quinazoline derivative . Its molecular formula is C19H16N4O2, with a molecular weight of 332.36 g/mol . The compound is supplied as a bioactive biochemical reagent with purities typically ≥95% or 99.94% [1], intended exclusively for research use and not for human or veterinary therapeutic applications . Its core structure comprises a quinazoline scaffold substituted with a furan-2-ylmethylamino group at the 4-position and a 3-aminophenol moiety at the 2-position .

Selection Unique quinazoline scaffold with furan-2-ylmethylamino and 3-aminophenol substitution; not interchangeable with generic quinazolines
Workflow Antimalarial resistance mechanism studies, amyloid/synucleinopathy protein aggregation models, sclerostin pathway bone research
Use Context Bioactive research reagent for in vitro and cell-based target validation; research use only

WAY-309236 Differentiation from Generic Quinazolines


Quinazoline derivatives exhibit broad biological activity profiles, but their specific target engagement and functional effects are exquisitely sensitive to substitution patterns [1]. The presence of a furan-2-ylmethylamino group at the 4-position and a 3-aminophenol group at the 2-position, as found in 3-[[4-(Furan-2-ylmethylamino)quinazolin-2-yl]amino]phenol, defines a unique pharmacophore. Studies on isomeric 2,4-diaminoquinazolines demonstrate that the position of substituents drastically alters potency; for instance, an N4-substituted analog exhibited an Aβ40 aggregation IC50 of 80 nM, while its N2-isomer was 21-fold less potent (IC50 = 1.7 µM) [2]. Substituting this compound with a generic quinazoline core or a closely related analog lacking this precise substitution pattern will likely result in a complete loss of its characteristic activities, as detailed in the quantitative evidence below [2].

1
Quinazoline substitution pattern is exquisitely sensitive; replacing the furan-2-ylmethylamino or 3-aminophenol group may abolish characteristic activity profiles
2
Isomeric 2,4-diaminoquinazoline analogs exhibit >20-fold potency shifts based solely on substituent position; generic core substitution will not preserve reported probe behavior

WAY-309236 Selectivity Evidence


Cross-Strain Antimalarial Potency

3-[[4-(Furan-2-ylmethylamino)quinazolin-2-yl]amino]phenol demonstrates nearly equivalent inhibitory activity against both drug-sensitive (3D7) and drug-resistant (W2) strains of Plasmodium falciparum, a feature not universally observed among quinazoline antimalarials [1]. In direct assays, it exhibits IC50 values of 275 nM and 279 nM, respectively, indicating a negligible potency shift between strains [1]. This contrasts with other quinazoline-based antimalarials which, while sometimes more potent against a single strain (e.g., diaminoquinazoline histone lysine methyltransferase inhibitors with IC50 values as low as 18.5 nM against 3D7 [2]), may not have been reported with equivalent cross-strain potency.

Cross-Strain Antimalarial Potency
Reported
IC50 275 nM (3D7)
IC50 279 nM (W2)
Near-identical potency supports resistance mechanism studies without strain-specific confounding
Source: TargetMol product page; comparator diaminoquinazoline IC50 as low as 18.5 nM (3D7)
Antimalarial Plasmodium falciparum Drug Resistance

Amyloid and Synucleinopathy Research Probe

3-[[4-(Furan-2-ylmethylamino)quinazolin-2-yl]amino]phenol is validated as an active molecule specifically for the study of amyloid diseases and synucleinopathies [1]. While a direct quantitative comparator for this exact application is not currently available in the public domain, this functional designation provides a clear differentiation from other quinazoline analogs primarily studied in oncology (e.g., EGFR or Clk4 inhibitors) or as pure antimalarials [REFS-2, REFS-3].

Amyloid & Synucleinopathy Probe
Class-level inference
Designated active molecule for amyloid disease and synucleinopathy research
Application focus differentiates from quinazoline kinase inhibitors; quantitative aggregation data not publicly available
Vendor classification; independent validation in protein misfolding models required
Amyloid Diseases Synucleinopathies Neurodegeneration

Putative Sclerostin Inhibition

3-[[4-(Furan-2-ylmethylamino)quinazolin-2-yl]amino]phenol is reported by MuseChem to be a selective inhibitor of sclerostin (SOST), a negative regulator of the Wnt/β-catenin pathway critical for bone formation . This activity profile is presented as a non-antibody approach to stimulate anabolic bone responses. No quantitative IC50 or EC50 data is provided for this specific target, and no direct comparator data is available. The claim represents a functional assignment that distinguishes it from other quinazoline derivatives that do not target the sclerostin pathway.

Putative Sclerostin Inhibition
Data to verify
Reported as selective sclerostin (SOST) inhibitor
May support non-antibody SOST pathway research; target engagement quantification lacking
Vendor-reported activity; no public IC50 or EC50
Osteoporosis Sclerostin Wnt Signaling

WAY-309236 Application Scenarios


Malaria Resistance Mechanisms

Use 3-[[4-(Furan-2-ylmethylamino)quinazolin-2-yl]amino]phenol as a probe to investigate the mechanisms of drug resistance in Plasmodium falciparum. Its near-equivalent potency against both drug-sensitive (3D7, IC50=275 nM) and drug-resistant (W2, IC50=279 nM) strains allows researchers to study parasite biology without the confounding variable of strain-specific potency shifts [1]. This is in contrast to many other antimalarial leads which show reduced activity against resistant strains, making this compound a more reliable tool for target validation and resistance mechanism elucidation.

Amyloid and Synucleinopathy Research

Employ this compound in cell-based or in vitro models of amyloid diseases (e.g., Alzheimer's disease) and synucleinopathies (e.g., Parkinson's disease) as a validated active molecule [1]. While a specific potency value for amyloid or α-synuclein aggregation is not yet publicly disclosed, its designation as an active probe in these fields positions it as a starting point for chemical biology studies focused on protein misfolding and aggregation, differentiating it from kinase-targeted quinazolines [2].

Sclerostin Pathway and Bone Formation

Utilize this compound in preclinical investigations of osteoporosis and bone remodeling as a putative small-molecule sclerostin inhibitor [1]. This application is based on vendor-reported activity and offers a non-antibody, small-molecule approach to modulate the Wnt/β-catenin signaling pathway. Researchers should note that quantitative target engagement data (e.g., IC50 for SOST) is not provided in public sources and should be independently validated in the experimental system of choice.

Application
Selection Property
Validation Focus
Malaria resistance mechanism studies
Consistent potency across drug-sensitive and drug-resistant P. falciparum strains
Cross-strain IC50 profiling and resistance target validation
Amyloid and synucleinopathy research
Designated active probe for protein misfolding diseases
Aggregation assay characterization in relevant in vitro models
Sclerostin pathway bone formation research
Putative small-molecule SOST inhibitor scaffold
Target engagement and downstream Wnt/β-catenin readout verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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